molecular formula C19H18N4O3 B278918 ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Cat. No. B278918
M. Wt: 350.4 g/mol
InChI Key: DTIBQGSJRVQGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate, also known as ETB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is not fully understood. However, studies have suggested that ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate inhibits the activity of enzymes involved in various metabolic processes, leading to the induction of apoptosis in cancer cells. ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate induces apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
In bacteria and fungi, ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate disrupts the cell membrane by interfering with the synthesis of cell wall components, leading to their death.

Advantages and Limitations for Lab Experiments

Ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is also stable under various conditions, making it easy to handle and store.
However, ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has some limitations for lab experiments. It is not soluble in water, making it difficult to use in aqueous solutions. ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is also highly toxic, requiring careful handling and disposal.

Future Directions

There are several future directions for research on ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate. In the field of medicine, further studies are needed to elucidate the mechanism of action of ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate and its potential use as an antitumor agent. Studies are also needed to investigate the potential use of ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate in combination with other chemotherapeutic agents.
In the field of agriculture, further studies are needed to investigate the efficacy of ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate as a pesticide against various pests. Studies are also needed to investigate the potential environmental impact of using ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate as a pesticide.
Conclusion:
In conclusion, ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves the condensation reaction of ethyl 3-amino benzoate with 4-methylphenyl hydrazine and triethyl orthoformate. ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has shown promising results as an antitumor agent and an insecticide. Further studies are needed to elucidate the mechanism of action of ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate and its potential applications in various fields.

Synthesis Methods

The synthesis of ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves the condensation reaction of ethyl 3-amino benzoate with 4-methylphenyl hydrazine and triethyl orthoformate. The resulting intermediate is then reacted with chloroformic acid and triazole to give ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate. This synthesis method has been optimized to yield high purity and yield of ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate.

Scientific Research Applications

Ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been extensively researched for its potential applications in various fields. In the field of medicine, ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has shown promising results as an antitumor agent. Studies have shown that ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has also been investigated for its potential use as an antibacterial and antifungal agent.
In the field of agriculture, ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has been studied for its potential use as a pesticide. Studies have shown that ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate exhibits strong insecticidal activity against various pests, including the cotton bollworm and the tobacco cutworm.

properties

Product Name

ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 3-[[1-(4-methylphenyl)-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)14-5-4-6-15(11-14)21-18(24)17-20-12-23(22-17)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,21,24)

InChI Key

DTIBQGSJRVQGLZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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